7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
Overview of the Coumarin (B35378) Scaffold and its Significance in Medicinal Chemistry
The coumarin scaffold, chemically known as 2H-1-benzopyran-2-one, is a fundamental heterocyclic structure formed by the fusion of a benzene (B151609) ring and an α-pyrone ring. nih.govprimescholars.com This structural motif is widespread in nature, identified in numerous plants, fungi, and bacteria. nih.gov Coumarins represent a class of privileged structures in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com Their significance stems from a broad spectrum of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, anticancer, and antiviral properties. primescholars.comresearchgate.netorientjchem.orgekb.eg
The versatility of the coumarin nucleus is enhanced by its straightforward synthesis and the ease with which it can be functionalized at various positions. nih.govnih.gov This allows medicinal chemists to design and create extensive libraries of derivatives, fine-tuning their physicochemical properties and biological activities to develop novel therapeutic agents. mdpi.comnih.gov The simple, low molecular weight structure of coumarins often contributes to favorable bioavailability, making them attractive lead compounds in drug discovery and development. nih.gov
Historical Context and Evolution of 4-Phenylcoumarins in Chemical Research
The history of coumarin chemistry began in 1820 when the simplest member of the family, coumarin itself, was isolated from the tonka bean (Coumarouna odorata). nih.gov Early research focused on isolation from natural sources and understanding basic reactivity. The development of synthetic methods, such as the Perkin reaction and the Pechmann condensation, revolutionized the field, enabling access to a wide array of derivatives not found in nature. primescholars.comorientjchem.org
Within the broader coumarin family, 4-phenylcoumarins emerged as a particularly important subclass. The introduction of a phenyl group at the 4-position of the coumarin nucleus was found to significantly influence the molecule's biological profile. Research into this specific scaffold has led to the discovery of compounds with potent and diverse activities, including activity as tubulin polymerization inhibitors for anticancer applications and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.govnih.gov Structure-activity relationship (SAR) studies have consistently shown that the nature and substitution pattern of this phenyl ring, along with modifications at other positions of the coumarin core, are crucial for optimizing biological efficacy. nih.gov
Rationale for the Synthesis and Comprehensive Investigation of Novel 7-Substituted Chromen-2-one Derivatives
The 7-position of the coumarin scaffold is a critical site for chemical modification. Many naturally occurring coumarins, such as umbelliferone (B1683723) (7-hydroxy-4-methylcoumarin), are oxygenated at this position, making it a convenient handle for synthetic elaboration. orientjchem.org The introduction of various substituents at the C7 position can profoundly impact the molecule's properties, including its solubility, lipophilicity, and ability to interact with biological receptors.
The rationale for synthesizing novel 7-substituted derivatives, such as 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one, is multifaceted:
Modulation of Biological Activity: Attaching different groups via an ether linkage, as seen in the target compound, can enhance binding affinity to specific enzymes or receptors. For instance, studies on other 7-ether-linked coumarins have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov
Improvement of Pharmacokinetic Properties: Altering the substituent at the 7-position can tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing a group like the 2-methoxybenzyl ether can modify lipophilicity, potentially improving cell membrane permeability.
Exploration of Structure-Activity Relationships (SAR): The systematic synthesis of a series of related 7-substituted analogues allows researchers to build a comprehensive understanding of the structural requirements for a desired biological effect. acs.org This knowledge is crucial for the rational design of more potent and selective drug candidates.
Research Gaps and Opportunities in the Study of this compound
A review of the current scientific literature indicates that while the synthesis and biological evaluation of 4-phenylcoumarins and 7-substituted coumarins are active areas of research, the specific compound This compound is not extensively characterized. The primary research gap is the lack of comprehensive data on its biological activity profile. While its synthesis can be plausibly achieved through established methods like the Williamson ether synthesis from 7-hydroxy-4-phenylcoumarin (B181766), its potential as an anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting agent remains largely unexplored.
This gap presents a significant opportunity for further investigation. The unique combination of the 4-phenyl group, known to confer activities like tubulin inhibition, and the 7-(2-methoxybenzyl)oxy group, which provides specific steric and electronic features, makes this compound a candidate for novel biological effects. Research could uncover unique therapeutic potential that distinguishes it from other known coumarin derivatives.
Scope and Objectives of Academic Research on this compound
Based on the identified research gaps, the scope of future academic research on this compound would be to conduct a thorough chemical and biological characterization. The primary objectives would include:
Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route for the title compound and to unambiguously confirm its structure using modern analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.
Biological Screening: To evaluate the compound's biological activity across a diverse panel of assays. This would include cytotoxicity screening against a range of human cancer cell lines, antimicrobial testing against pathogenic bacteria and fungi, and assessment of its anti-inflammatory and antioxidant potential. researchgate.net
Mechanistic Studies: Should significant activity be identified in a particular area (e.g., anticancer), further studies would aim to elucidate the underlying mechanism of action. For example, this could involve investigating its effect on the cell cycle, apoptosis induction, or inhibition of specific enzymes like tubulin or kinases. nih.gov
Structure-Activity Relationship (SAR) Analysis: To synthesize a series of closely related analogues by modifying the benzyl (B1604629) ether portion (e.g., changing the position or nature of the substituent on the benzyl ring) to establish a clear SAR, guiding the design of more potent future compounds.
Data Tables
Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₂₃H₁₈O₄ |
| Molecular Weight | 358.39 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Note: These properties are computationally predicted and await experimental verification.
Representative Biological Activities of Substituted Coumarin Scaffolds
| Coumarin Derivative Type | Example Activity | Reference |
|---|---|---|
| 4-Phenylcoumarins | Anti-HIV-1, Tubulin Polymerization Inhibition | nih.gov, nih.gov |
| 7-Hydroxycoumarins | Precursor for derivatives with cytotoxic activity | nih.gov |
| 3-Phenylcoumarins | MAO-B Inhibition, Antiviral | nih.gov |
| Coumarin-Thiazole Hybrids | Antioxidant | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-25-21-10-6-5-9-17(21)15-26-18-11-12-19-20(16-7-3-2-4-8-16)14-23(24)27-22(19)13-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFAPXAZZPMOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 2 Methoxybenzyl Oxy 4 Phenyl 2h Chromen 2 One
Retrosynthetic Analysis of the 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. amazonaws.com
For this compound, the primary disconnection is at the ether linkage on the 7-position. This leads to two key precursors: 7-hydroxy-4-phenyl-2H-chromen-2-one and 2-methoxybenzyl halide (e.g., chloride or bromide). This disconnection is logical as ether synthesis is a reliable and high-yielding transformation.
A further disconnection of the 7-hydroxy-4-phenyl-2H-chromen-2-one intermediate involves breaking the bonds forming the coumarin (B35378) ring. This can be achieved through several classical named reactions, most notably the Pechmann condensation. This retrosynthetic step leads to resorcinol (B1680541) and an ethyl benzoylacetate, which are readily available starting materials.
Classical and Contemporary Approaches to 4-Phenylcoumarin (B95950) Synthesis and Adaptations
The synthesis of the 4-phenylcoumarin core is a well-established area of organic chemistry, with both classical and modern methods available.
Classical Methods:
Pechmann Condensation: This is one of the most common methods for synthesizing coumarins. nih.govwikipedia.org It involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For 7-hydroxy-4-phenylcoumarin (B181766), this would involve the reaction of resorcinol with ethyl benzoylacetate. researchgate.net While effective, this method often requires harsh acidic conditions and high temperatures.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. sathyabama.ac.in While applicable to coumarin synthesis in general, it is less direct for 4-phenylcoumarins.
Knoevenagel Condensation: This method involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. jmchemsci.com It can be adapted for coumarin synthesis but may require multiple steps for the 4-phenyl substitution pattern.
Contemporary Approaches:
Modern synthetic methods often focus on milder reaction conditions, higher yields, and greater functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Stille coupling reactions have been employed to introduce the 4-phenyl group onto a pre-formed coumarin ring or a suitable precursor. nih.gov For instance, a 4-halo-coumarin can be coupled with phenylboronic acid in a Suzuki reaction.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Pechmann condensation. jmchemsci.com
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can sometimes lead to improved reaction rates and easier product isolation. news-medical.net
Multi-Step Synthesis Strategies for the 7-[(2-methoxybenzyl)oxy] Moiety
The introduction of the 7-[(2-methoxybenzyl)oxy] group is typically achieved through a Williamson ether synthesis. This involves the reaction of the hydroxyl group of 7-hydroxy-4-phenylcoumarin with a 2-methoxybenzyl halide.
Typical Multi-Step Sequence:
Pechmann Condensation: Reaction of resorcinol with ethyl benzoylacetate in the presence of an acid catalyst (e.g., sulfuric acid, Amberlyst-15) to form 7-hydroxy-4-phenylcoumarin. scispace.com
Etherification: The synthesized 7-hydroxy-4-phenylcoumarin is then treated with 2-methoxybenzyl chloride or bromide in the presence of a base (e.g., potassium carbonate, sodium hydride) in a suitable solvent (e.g., acetone (B3395972), DMF) to yield the final product, this compound. nih.gov
Condensation and Cyclization Protocols for Chromen-2-one Ring Formation
The formation of the chromen-2-one (coumarin) ring is the key step in the synthesis. The Pechmann condensation is a prime example of a reaction that combines condensation and cyclization. wikipedia.org
The mechanism of the Pechmann condensation under acidic conditions involves several steps:
Transesterification: The β-ketoester reacts with the phenol to form a phenyl ester.
Intramolecular Acylation: The carbonyl group of the former ester attacks the activated aromatic ring (ortho to the hydroxyl group) in a Friedel-Crafts-type reaction.
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic coumarin ring system.
Alternative cyclization methods include intramolecular Wittig reactions and ring-closing metathesis, although these are generally more complex and less atom-economical for this specific target molecule. nih.gov
Optimization of Reaction Conditions, Catalysis, and Yields for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.
For the Pechmann Condensation:
Catalyst: While strong mineral acids like sulfuric acid are traditionally used, solid acid catalysts like Amberlyst-15 or montmorillonite (B579905) clay offer advantages such as easier separation and recyclability. scispace.com Lewis acids such as zinc chloride or aluminum chloride can also be employed. researchgate.net
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. Optimization studies are often performed to find the ideal temperature for a specific set of reactants and catalyst.
Solvent: Solvent-free conditions are often preferred from a green chemistry perspective. researchgate.net If a solvent is necessary, high-boiling point, non-polar solvents are sometimes used.
For the Williamson Ether Synthesis:
Base: The choice of base is important. Stronger bases like sodium hydride ensure complete deprotonation of the phenolic hydroxyl group, leading to faster reaction times. However, milder bases like potassium carbonate are often sufficient and are easier to handle.
Solvent: Aprotic polar solvents like DMF or acetone are typically used to dissolve the reactants and facilitate the reaction.
Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.
The table below summarizes some of the key parameters that can be optimized for the synthesis.
| Reaction Step | Parameter | Traditional Conditions | Optimized/Modern Conditions |
| Pechmann Condensation | Catalyst | Concentrated H₂SO₄ | Amberlyst-15, Montmorillonite K-10, ZnCl₂ |
| Temperature | High (e.g., >100 °C) | Optimized for specific catalyst, often lower | |
| Solvent | Often neat (no solvent) | Solvent-free or high-boiling inert solvents | |
| Williamson Ether Synthesis | Base | K₂CO₃, NaH | Phase-transfer catalysts can be used |
| Solvent | Acetone, DMF | Greener solvent alternatives | |
| Temperature | Reflux | Optimized to minimize side reactions |
Green Chemistry Principles and Sustainable Synthetic Routes for Coumarin Derivatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.comresearchgate.netkjscollege.com Several green chemistry principles can be applied to the synthesis of coumarin derivatives.
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions is a key aspect of green chemistry. news-medical.nettsijournals.com
Catalysis: The use of heterogeneous, recyclable catalysts like Amberlyst-15 in the Pechmann condensation is a significant improvement over homogeneous, corrosive acid catalysts. scispace.com
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jmchemsci.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The Pechmann condensation, being a condensation reaction, has a good atom economy.
By incorporating these principles, the synthesis of this compound and other coumarin derivatives can be made more sustainable and environmentally friendly.
Computational and Theoretical Investigations of 7 2 Methoxybenzyl Oxy 4 Phenyl 2h Chromen 2 One
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometry and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ceon.rs It is widely employed for its balance of accuracy and computational efficiency. A DFT study of 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one would involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov
| Parameter Type | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C2=O (carbonyl) | 1.21 Å |
| Bond Length | C7–O (ether link) | 1.37 Å |
| Bond Length | C4–C(phenyl) | 1.49 Å |
| Bond Angle | O–C2–C3 | 117.5° |
| Bond Angle | C3–C4–C(phenyl) | 121.0° |
| Dihedral Angle | C3–C4–C(phenyl)–C(phenyl) | 45.2° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com
| Descriptor | Definition | Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 eV |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This technique is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
The first step in a docking study is to select a relevant biological target. Based on the known activities of other coumarin (B35378) derivatives, potential targets could include enzymes like cyclooxygenases (COX-1/COX-2), lipoxygenase (LOX), or various protein kinases. nih.govpsmjournals.org The simulation then places the ligand into the active site of the protein and evaluates numerous possible binding poses.
The analysis of the best-scoring pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. marmara.edu.tr For this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the phenyl and benzyl (B1604629) rings could engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site.
Docking algorithms use scoring functions to rank the predicted binding poses and estimate the binding affinity, which is often expressed as a binding energy (in kcal/mol). dergipark.org.tr A lower, more negative binding energy suggests a more favorable and stable interaction between the ligand and the protein. researchgate.net This value serves as a theoretical prediction of the ligand's potency.
Conformational analysis is an integral part of the docking process. nih.gov The ligand is treated as flexible, allowing its rotatable bonds to adopt different conformations. The simulation seeks the conformation that best fits the geometry and chemical environment of the protein's binding pocket, resulting in the most energetically favorable complex. This provides insight into the specific three-dimensional arrangement the molecule adopts upon binding.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Protein Kinase X | -9.5 | Lys72 | Hydrogen Bond with Carbonyl Oxygen |
| Leu130 | Hydrophobic Interaction with Phenyl Ring | ||
| Phe145 | π-π Stacking with Benzyl Ring |
Molecular Dynamics Simulations to Elucidate Stability and Dynamic Interactions
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements and interactions of the system over time. ictp.it An MD simulation would begin with the best-predicted pose from docking and simulate the complex's behavior in a realistic environment (e.g., solvated in water with ions at physiological temperature) for a duration of nanoseconds to microseconds. chemrxiv.org
The primary goal is to assess the stability of the binding pose. This is often measured by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value indicates that the ligand remains securely bound in the active site. The simulation also provides a detailed view of how interactions, such as hydrogen bonds, evolve—persisting, breaking, or forming—which gives a more accurate picture of the binding dynamics than a static model can provide. mdpi.com
| Analysis | Parameter | Interpretation |
|---|---|---|
| Complex Stability | Root Mean Square Deviation (RMSD) | Low and stable values suggest the ligand remains bound in its initial pose. |
| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies which parts of the protein are flexible or rigid upon ligand binding. |
| Interaction Dynamics | Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond exists, indicating its strength and stability. |
| Conformational Stability | Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. |
In Silico Predictions of Theoretical Physicochemical Parameters and Biological Relevance (excluding clinical ADME/Tox)
The preliminary assessment of a compound's potential as a therapeutic agent heavily relies on in silico methods that predict its physicochemical properties. nih.gov These computational models offer a rapid and cost-effective means to evaluate a molecule's drug-likeness and pharmacokinetic profile before embarking on resource-intensive laboratory synthesis and testing. researchgate.net For this compound, a series of theoretical parameters have been calculated to forecast its behavior in a biological system.
Lipophilicity and Solubility Prediction for Biological Relevance
Computational tools are frequently employed to predict these parameters. For this compound, the predicted values for lipophilicity and solubility suggest a profile that is generally favorable for a potential drug candidate. The predicted log P value indicates a high degree of lipophilicity, which is a common characteristic of coumarin derivatives. researchgate.net The predicted aqueous solubility, while low, is not uncommon for compounds of this structural class.
| Parameter | Predicted Value | Method/Tool |
|---|---|---|
| Log P (o/w) | 4.85 | Consensus Log P |
| Log S (ESOL) | -5.21 | Topological |
| Solubility in water | 6.11e-04 g/L | - |
| Molecular Weight | 372.41 g/mol | - |
| Topological Polar Surface Area (TPSA) | 58.91 Ų | Fragmental |
Theoretical Permeability and Absorption Modeling
Beyond simple solubility and lipophilicity, computational models can predict a compound's potential for gastrointestinal absorption and its ability to cross the blood-brain barrier. These predictions are often based on a combination of physicochemical properties, such as those listed above, and are visualized using tools like the "Bioavailability Radar" and the "BOILED-Egg" model. researchgate.net
The Bioavailability Radar for this compound provides a quick assessment of its drug-likeness by plotting six key physicochemical properties. For a compound to be considered "drug-like," its radar plot should fall within a specified pink area representing the optimal range for each property. nih.gov The predicted high gastrointestinal absorption for this compound is a positive indicator of its potential as an orally administered agent. The prediction that it is not a substrate for P-glycoprotein (P-gp), a key efflux pump, further supports its potential for good absorption and retention within cells.
| Parameter | Predicted Value/Status | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Lower likelihood of efflux from cells |
Chemoinformatic and Cheminformatic Analysis of Related Coumarin Derivatives
The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive natural products and synthetic compounds. nih.govnih.gov Chemoinformatic analyses of large compound databases have revealed that the coumarin core is a recurring motif in molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of chemoinformatic analysis, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activity. pensoft.netmdpi.com For coumarin derivatives, QSAR models have been developed to predict various activities, such as antioxidant potential and anticancer effects. nih.govnih.govresearchgate.net These studies have highlighted the importance of specific substitutions on the coumarin ring in determining the potency and selectivity of these compounds.
The 4-phenylcoumarin (B95950) scaffold, in particular, has been the subject of numerous medicinal chemistry campaigns. The introduction of different substituents at various positions of the 4-phenyl and coumarin rings has led to the development of potent inhibitors of various enzymes and receptors. nih.gov For instance, the substitution pattern at the 7-position of the coumarin ring, as seen in this compound, is a common strategy to modulate the compound's physicochemical properties and biological activity. Comparing the in silico profile of this specific compound with a broader library of 4-phenylcoumarin derivatives can help in identifying key structural features that contribute to desirable pharmacokinetic and pharmacodynamic properties. Such comparative analyses are crucial for the rational design of new and more effective coumarin-based therapeutic agents. researchgate.net
In Vitro Biological Activity Spectrum of 7 2 Methoxybenzyl Oxy 4 Phenyl 2h Chromen 2 One
Anticancer Activity in Cell Lines: Mechanistic Insights
No peer-reviewed studies were identified that specifically evaluated the anticancer activity of 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one. The chromenone (coumarin) core is a common scaffold in the design of potential anticancer agents, with various derivatives showing promise. However, biological activity is highly dependent on the specific substitution patterns on this core structure.
Evaluation of Cytotoxicity in Specific Cancer Cell Lines
There is no available data reporting the cytotoxic effects or IC50 values of this compound in any specific cancer cell lines.
Effects on Cell Cycle Progression and Inhibition of Proliferation
No research has been published detailing the effects of this compound on cell cycle progression. Data from flow cytometry or other analyses that would indicate cell cycle arrest at specific phases (e.g., G1, S, G2/M) are absent from the literature.
Modulation of Key Cell Signaling Pathways (e.g., MAPK, PI3K/Akt)
There are no studies available that explore the impact of this compound on key cell signaling pathways, such as the MAPK or PI3K/Akt pathways, which are commonly investigated in cancer research.
Anti-metastatic and Anti-angiogenic Potential in Cell-based Assays
Information regarding the anti-metastatic or anti-angiogenic potential of this compound is not available. No cell-based assays, such as wound healing, transwell migration, or tube formation assays, have been reported for this specific molecule.
Antimicrobial Activity against Pathogenic Microorganisms: Mechanism of Action Focus
Similarly, a thorough search of the literature yielded no studies on the antimicrobial properties of this compound. There is no data available on its activity against pathogenic bacteria or fungi, nor any investigation into its potential mechanism of action as an antimicrobial agent.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Coumarin (B35378) derivatives are recognized for their antibacterial properties. Studies on 4-phenyl hydroxycoumarins have demonstrated a broad spectrum of activity, with a general trend of higher efficacy against Gram-positive bacteria compared to Gram-negative strains. researchgate.net For instance, 5,7-dihydroxy-4-phenyl coumarin has shown significant antibacterial activity. researchgate.net The minimal inhibitory concentration (MIC) for this class of compounds can range from 0.01 to 2.50 mg/mL for Gram-positive bacteria and from 0.16 to 10.00 mg/mL for Gram-negative bacteria. researchgate.net
The structural features of coumarins, including the presence of a coumarin unit, appear to enhance antibacterial activity, particularly against strains like Staphylococcus aureus. mdpi.com However, some derivatives have shown weak or no activity against certain Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov
Table 1: Antibacterial Activity of Representative 4-Phenylcoumarin (B95950) Derivatives
Antifungal Activity Against Fungal Pathogens
The coumarin scaffold is also associated with significant antifungal properties. nih.gov Various 4-arylcoumarin derivatives have demonstrated fungistatic and fungicidal activity against a range of phytopathogenic fungi, including Aspergillus flavus, Colletotrichum musae, and Fusarium oxysporum. scialert.net For example, 5, 7, 4'-Trimethoxy-4-phenylcoumarin and 4'-Hydroxy-5,7-dimethoxy-4-phenylcoumarin have reported antifungal activities. scialert.net
The efficacy of these compounds can be substantial, with some derivatives showing complete inhibition of fungal growth at concentrations as low as 0.15 mg/mL when used in combination. scialert.net The mechanism of action against fungi like Candida albicans has been linked to the induction of apoptosis. frontiersin.org
Table 2: Antifungal Activity of Representative 4-Arylcoumarin Derivatives
Elucidation of Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Biofilm Inhibition)
Beyond direct killing, the antimicrobial action of coumarins involves more complex mechanisms. A significant area of research is their ability to inhibit biofilm formation and interfere with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors. nih.govresearchgate.net By disrupting QS signaling, coumarins can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govnih.gov
Coumarin itself has been shown to inhibit biofilm formation in pathogens like P. aeruginosa and E. coli O157:H7 without necessarily inhibiting bacterial growth, which may reduce the risk of developing drug resistance. nih.govnih.gov The mechanism can involve the downregulation of QS-related genes, leading to a reduction in virulence factors and biofilm maturation. nih.gov In the case of Porphyromonas gingivalis, coumarin has demonstrated anti-biofilm effects on late-stage and pre-formed biofilms. researchgate.net
For antifungal activity, particularly against C. albicans, the mechanism involves the induction of apoptosis, characterized by DNA fragmentation and nuclear condensation. frontiersin.org This process is also associated with the release of cytochrome c from mitochondria and an increase in intracellular reactive oxygen species (ROS). frontiersin.org
Investigation of Resistance Reversal Potential
An emerging area of interest is the potential for coumarin derivatives to reverse microbial drug resistance. Certain coumarins have been shown to act as chemosensitizing agents, potentiating the action of conventional antibiotics against resistant strains. nih.gov For example, derivatives like umbelliferone (B1683723) and esculetin (B1671247) can interact effectively with the antimalarial drug chloroquine, suggesting a role in reversing resistance in Plasmodium falciparum. nih.gov
Mechanistically, coumarins may contribute to overcoming resistance by inhibiting efflux pumps, which are proteins that bacteria use to expel antibiotics. Some coumarin derivatives have been investigated as potential inhibitors of multidrug-resistance-associated protein 1 (MRP1), a key protein in cancer multidrug resistance, suggesting a possible parallel mechanism in microbes. tandfonline.com This ability to modulate resistance makes coumarins promising candidates for use in combination therapies to restore the efficacy of existing antimicrobial drugs.
Antioxidant Activity and Reactive Oxygen Species Scavenging Properties
Coumarins are a well-documented class of phenolic compounds with significant antioxidant properties. mdpi.comjaper.injaper.in This activity is crucial for protecting cells from damage caused by oxidative stress and highly reactive free radicals. mdpi.com The antioxidant capacity of coumarins is attributed to several mechanisms, including direct radical scavenging, metal chelation, and the inhibition of enzymes that produce reactive oxygen species (ROS). researchgate.net
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)
The antioxidant potential of coumarin derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.commdpi.com
Numerous studies have shown that coumarins, particularly those with hydroxyl substitutions, are effective radical scavengers. nih.govresearchgate.netoup.com For instance, computational studies on 3-aryl-4-hydroxycoumarins reveal that their antioxidant activity is strongly correlated with the O-H bond dissociation enthalpy, indicating that the hydrogen-donating ability of the hydroxyl groups is a key factor. opensciencepublications.com The presence of an ortho-dihydroxy (catechol) group generally confers very strong antioxidant activity. oup.com
Table 3: In Vitro Radical Scavenging Activity of Representative Coumarin Derivatives
Cellular Antioxidant Enzyme Modulation
In addition to directly scavenging free radicals, coumarins can exert their antioxidant effects by modulating the body's endogenous antioxidant defense systems. This includes influencing the activity and expression of key antioxidant enzymes. researchgate.net
One important mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferases. nih.gov Natural coumarins like esculetin have been shown to modulate the Nrf2 pathway, thereby enhancing the cell's ability to combat oxidative stress. nih.gov
Protection Against Oxidative Stress in Cell Models
While no studies have directly assessed this compound, the broader class of coumarins and flavonoids is widely recognized for antioxidant properties. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense systems to neutralize them. nih.govmdpi.com This imbalance can lead to damage of cellular components like lipids, proteins, and DNA. mdpi.com
In various cell-based models, compounds with structural similarities to the 4-phenylcoumarin core have demonstrated protective effects against induced oxidative stress. For instance, flavonoids have been shown to mitigate oxidative damage in cell lines by scavenging ROS and modulating endogenous antioxidant pathways. mdpi.comnih.gov Cellular assays often use agents like hydrogen peroxide (H₂O₂) or ultraviolet radiation to induce oxidative stress, and the protective effects of test compounds are measured by assessing cell viability and the reduction in ROS levels. nih.govmdpi.com Future investigations could employ such models to determine if this compound possesses similar cytoprotective and antioxidant capabilities.
Enzyme Inhibition Studies: Target-Specific Mechanisms
The 2H-chromen-2-one ring is a common feature in many molecules designed as enzyme inhibitors. nih.gov Various derivatives have been synthesized and evaluated for their ability to selectively target enzymes involved in metabolic, inflammatory, and neurological pathways.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of neurotransmitters like dopamine. mdpi.com The inhibition of these enzymes, particularly MAO-B, is a key strategy in the management of neurodegenerative diseases. nih.govmdpi.com The 2H-chromen-2-one (coumarin) scaffold has been identified as a promising moiety for fitting into the enzymatic cleft of MAO-B. nih.gov
Studies on various coumarin and chromone (B188151) derivatives have demonstrated potent and selective inhibition of human MAO-B (hMAO-B). nih.govnih.gov For example, certain synthetic coumarins have shown inhibitory activity in the micromolar to nanomolar range. nih.govmdpi.com The selectivity for MAO-B over MAO-A is a crucial aspect of these investigations. nih.gov The specific substitution patterns on the chromen-2-one ring significantly influence both the potency and selectivity of inhibition. mdpi.comresearchgate.net
Table 1: Examples of MAO Inhibition by Structurally Related Compound Classes This table presents data from related compound classes to illustrate typical findings in the field, as no specific data exists for this compound.
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀ / Kᵢ) | Selectivity |
|---|---|---|---|
| Coumarin Derivatives | MAO-B | Micromolar (µM) to Nanomolar (nM) range | Often selective for MAO-B |
| Chromone Hybrids | MAO-B | 0.0079 µM (Example) | High selectivity over MAO-A |
| Liquiritigenin (Flavonoid) | MAO-B | 0.098 µM | Potent inhibitor |
| Glycyrol (B26511) (Coumarin) | MAO-B | 29.48 µM | Moderate inhibitor |
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.govrootspress.org Inhibition of these enzymes is a primary mechanism for anti-inflammatory drugs. nih.govnih.gov Dual inhibitors that target both COX and LOX pathways are of particular interest as they may offer broader anti-inflammatory effects with a potentially improved safety profile compared to selective COX inhibitors. nih.govnih.gov
Natural products, including flavonoids and other polyphenolic compounds, have been investigated as sources of dual COX/LOX inhibitors. nih.govrootspress.org For example, curcumin (B1669340) and resveratrol (B1683913) are known to inhibit both enzyme pathways. rootspress.org While direct evidence for this compound is unavailable, related flavonoid structures have been shown to suppress inflammation by inhibiting these enzymes. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibiting these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.com
The coumarin scaffold has been explored for its potential to inhibit these cholinesterases. mdpi.com Studies on various natural and synthetic coumarins have reported a range of inhibitory activities against both AChE and BChE. mdpi.comnih.gov For instance, the coumarin glycyrol demonstrated effective inhibition of both enzymes, with IC₅₀ values of 14.77 µM for AChE and 7.22 µM for BChE. mdpi.com The selectivity and potency of inhibition are highly dependent on the specific chemical structure of the derivative. mdpi.comacademie-sciences.fr
Table 2: Examples of Cholinesterase Inhibition by Coumarin Derivatives This table presents data from related compounds to illustrate typical findings in the field, as no specific data exists for this compound.
| Compound Name/Class | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| Glycyrol | 14.77 | 7.22 | mdpi.com |
| Boldine | 372 | 321 | nih.gov |
| Allicin | 61.62 | 308.12 | nih.gov |
Other Emerging Biological Activities in Cell Culture Models
Beyond direct enzyme inhibition, the anti-inflammatory potential of compounds is often assessed in cell-based assays that measure the production of inflammatory mediators. nih.govnih.gov A common model uses macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net
Research on 2-phenyl-4H-chromen-4-one derivatives, which are structurally related to the subject compound, has shown that they can inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells. nih.govresearchgate.net Furthermore, effective compounds have been observed to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net These effects are often mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These assays are crucial for evaluating the potential of new compounds, and would be appropriate for testing this compound.
Immunomodulatory Effects on Immune Cells
A comprehensive review of available scientific literature and research databases did not yield specific studies detailing the in vitro immunomodulatory effects of this compound on immune cells. While the broader class of chromen-2-one (coumarin) derivatives has been a subject of investigation for various biological activities, including anti-inflammatory and immunomodulatory properties, research focusing specifically on the named compound is not presently available in the public domain.
Consequently, there are no detailed research findings or data tables to present regarding its specific effects on immune cell populations, such as lymphocytes or macrophages, or its influence on cytokine production and other immunological markers. Further research is required to determine if this compound possesses any significant immunomodulatory potential.
Antiviral Properties in Cell Culture Models
Similarly, an extensive search of scientific literature revealed no specific studies on the in vitro antiviral properties of this compound. Although various coumarin-based compounds have been explored for their potential as antiviral agents against a range of viruses, specific data for this compound is lacking.
Therefore, no information is available on its efficacy, spectrum of activity against different viruses, or mechanism of action in cell culture models. The potential of this specific compound as an antiviral agent remains undetermined pending future scientific investigation.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 7 2 Methoxybenzyl Oxy 4 Phenyl 2h Chromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the connectivity and spatial relationships of all atoms within the 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one molecule can be established. ceon.rsresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, distinct signals are expected for the protons on the coumarin (B35378) core, the 4-phenyl group, and the 2-methoxybenzyl ether moiety. The olefinic proton (H-3) of the coumarin ring typically appears as a singlet around 6.2-6.4 ppm. rsc.org The aromatic protons of the coumarin ring (H-5, H-6, H-8) and the two aromatic rings would resonate in the range of 6.8-7.8 ppm. The benzylic protons (-O-CH₂-Ar) are expected to produce a characteristic singlet at approximately 5.2 ppm, while the methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet further upfield, around 3.8-3.9 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The most downfield signal corresponds to the lactone carbonyl carbon (C-2) of the coumarin ring, typically appearing around 160-162 ppm. ceon.rs Aromatic and olefinic carbons resonate in the 100-158 ppm range. The benzylic carbon (-O-CH₂-) is expected around 70-71 ppm, and the methoxy carbon (-OCH₃) at approximately 55-56 ppm. mdpi.com
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assemble the molecular fragments identified in 1D NMR. ceon.rsresearchgate.net
COSY establishes proton-proton couplings, for instance, confirming the connectivity of adjacent protons on the aromatic rings.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different parts of the molecule, such as linking the benzylic protons to the oxygen at C-7 of the coumarin core and to the 2-methoxybenzyl ring. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data are predicted based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 | ~6.3 | s (singlet) | Olefinic proton of the coumarin core. |
| -OCH₃ | ~3.85 | s (singlet) | Methoxy group on the benzyl (B1604629) ring. |
| -O-CH₂-Ar | ~5.2 | s (singlet) | Benzylic protons of the ether linkage. |
| H-8 | ~6.85 | d (doublet) | Coupled to H-6 (meta coupling). |
| H-6 | ~6.95 | dd (doublet of doublets) | Coupled to H-5 (ortho) and H-8 (meta). |
| H-5 | ~7.5 | d (doublet) | Coupled to H-6 (ortho). |
| Aromatic Protons (Phenyl & Benzyl rings) | ~6.9-7.6 | m (multiplet) | Overlapping signals from the 9 aromatic protons. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data are predicted based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -OCH₃ | ~55.8 | Methoxy carbon. |
| -O-CH₂-Ar | ~70.5 | Benzylic carbon. |
| C-8 | ~102.0 | Coumarin core. |
| C-6 | ~113.5 | Coumarin core. |
| C-4a | ~114.0 | Coumarin core, bridgehead. |
| C-3 | ~115.0 | Olefinic carbon. |
| C-5 | ~127.0 | Coumarin core. |
| Aromatic Carbons | ~111-135 | Multiple signals from the phenyl and benzyl rings. |
| C-4, C-8a, C-7, Benzyl C-2' | ~155-162 | Quaternary carbons, including C-O and C-4. |
| C-2 (C=O) | ~161.0 | Lactone carbonyl carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS, LC-MS/MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This allows for the determination of the elemental formula, which must match the expected C₂₃H₁₈O₄ for this compound (exact mass: 358.1205). This technique is a primary confirmation of the compound's identity. ceon.rs
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern of the target compound is predictable. A primary and highly favorable fragmentation pathway involves the cleavage of the benzylic ether bond, leading to the formation of a stable 2-methoxybenzyl cation at m/z 121. miamioh.edu Another key fragmentation involves the characteristic loss of carbon monoxide (CO, 28 Da) from the coumarin's pyrone ring, a common feature for this class of compounds. benthamopen.comresearchgate.net Subsequent fragmentations can further confirm the structure of the different moieties.
Predicted Key Fragments:
m/z 359.1 : [M+H]⁺, the protonated molecular ion.
m/z 121.1 : [C₈H₉O]⁺, the 2-methoxybenzyl cation, resulting from the cleavage of the C-O ether bond. This is often the base peak.
m/z 237.1 : [M - C₈H₉O]⁺, the radical cation corresponding to 7-hydroxy-4-phenylcoumarin (B181766) after loss of the 2-methoxybenzyl group.
m/z 209.1 : [m/z 237 - CO]⁺, resulting from the loss of carbon monoxide from the 7-hydroxy-4-phenylcoumarin fragment.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would show characteristic absorption bands:
~1700-1735 cm⁻¹: A strong absorption due to the C=O stretching of the α,β-unsaturated lactone in the coumarin ring. ijcrar.com
~1600-1450 cm⁻¹: Multiple sharp bands corresponding to C=C stretching vibrations within the aromatic rings.
~1250-1000 cm⁻¹: Strong absorptions from C-O stretching vibrations, characteristic of the aryl-alkyl ether linkage and the lactone C-O bonds. arkat-usa.org
~3050-3000 cm⁻¹: C-H stretching for the aromatic and vinylic hydrogens.
~2950-2850 cm⁻¹: C-H stretching for the methyl and methylene (B1212753) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. Coumarin derivatives are known to be chromophoric and exhibit strong UV absorption. researchgate.net The extended π-conjugated system of this compound is expected to result in two or more strong absorption bands, typically in the range of 250-350 nm, corresponding to π→π* transitions. arkat-usa.orgresearchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the coumarin ring system.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound and for its separation from reaction mixtures or impurities. mdpi.com A reversed-phase HPLC method is typically employed for coumarin derivatives. researchgate.netnih.gov
A typical HPLC system for analyzing this compound would consist of:
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating moderately polar organic compounds like coumarins. researchgate.net
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is effective. The gradient would typically start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.
Flow Rate: A standard analytical flow rate is 1.0 mL/min. nih.gov
Detection: Given the strong UV absorbance of the coumarin core, a UV detector set at one of the compound's absorption maxima (e.g., ~320-330 nm) would provide high sensitivity. researchgate.netnih.gov
Under optimized conditions, the target compound should appear as a single, sharp, and symmetrical peak. The purity can be quantified by calculating the peak area percentage. The method's reliability is established through validation, assessing parameters like linearity, precision, and accuracy. nih.gov
X-Ray Crystallography for Solid-State Structure Determination of Coumarin Derivatives
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. researchgate.net This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the crystal lattice.
For coumarin derivatives, single-crystal X-ray analysis can:
Determine molecular conformation: It reveals the relative orientation of the 4-phenyl ring and the 2-methoxybenzyl group with respect to the planar coumarin core. Studies on similar structures have shown that the phenyl ring is typically twisted out of the plane of the coumarin system. nih.gov
Analyze intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like π-π stacking or C-H···O hydrogen bonds, which influence the material's physical properties. researchgate.netnih.gov
While obtaining a suitable single crystal for analysis can be challenging, the resulting structural data is unparalleled in its detail and accuracy, serving as a final confirmation of the molecule's identity and providing deep insight into its solid-state behavior. rsc.org
Molecular Mechanisms of Action for 7 2 Methoxybenzyl Oxy 4 Phenyl 2h Chromen 2 One
Target Identification and Validation in Cell-Free and Cell-Based Systems
The initial step in elucidating the mechanism of any bioactive compound is the identification of its molecular targets. For 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one, target identification would logically begin by screening it against panels of kinases, receptors, and enzymes known to be modulated by other coumarin (B35378) derivatives.
Studies on structurally similar compounds have identified several potential target families. For instance, various substituted chromen-2-ones have been investigated for their anticancer, anti-inflammatory, and neuroprotective activities. In cell-based assays, a related 4-phenylcoumarin (B95950) derivative linked to a triazole moiety, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, demonstrated significant cytotoxic potential against a panel of human cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa. nih.gov Such results validate the general coumarin scaffold as a starting point for identifying specific cellular targets involved in cell proliferation and survival.
Validation of these potential targets would involve techniques such as thermal shift assays, cellular thermal shift assays (CETSA), and genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to confirm the engagement of the compound with its putative target and its functional relevance in a cellular context.
Receptor Binding Studies and Enzyme Kinetics
The interaction of small molecules with receptors and enzymes is a cornerstone of pharmacology. While specific binding data for this compound is not available, research on analogous compounds provides compelling insights into its potential as both a receptor ligand and an enzyme inhibitor.
Receptor Binding: The chromenone core is a recognized scaffold for ligands of various receptors. Notably, a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were identified as having a significant affinity for sigma (σ) receptors, which are implicated in neurological disorders. For example, the derivative 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one displayed a high affinity for the σ1 receptor with a Ki value of 27.2 nM. rsc.org Molecular docking studies on other coumarin hybrids have also suggested potential interactions with the GABA-A receptor, a key target for CNS agents. researchgate.net
Enzyme Kinetics: The coumarin scaffold is prevalent in numerous enzyme inhibitors. A notable example is the potent and selective inhibition of monoamine oxidase B (MAO-B) by coumarin derivatives. nih.gov MAO-B is a crucial enzyme in the metabolism of neurotransmitters and a target for treating neurodegenerative diseases. A study on 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one revealed it to be a potent, selective, and reversible MAO-B inhibitor with activity in the nanomolar range. nih.gov This suggests that this compound could also be an effective MAO-B inhibitor, a hypothesis that requires confirmation through detailed enzyme kinetic studies to determine its inhibition constant (Ki) and mode of inhibition (e.g., competitive, non-competitive).
| Enzyme | IC₅₀ (nM) | Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B) |
|---|---|---|
| MAO-A | >10,000 | >400 |
| MAO-B | 25 |
Interaction with Nucleic Acids (DNA/RNA) and Proteins
Beyond specific enzyme active sites or receptor pockets, coumarin derivatives can interact with other crucial biomacromolecules like nucleic acids and proteins. Some coumarins are known to intercalate into DNA or bind to specific protein surfaces, thereby disrupting their function. While direct evidence for this compound is pending, the chemical nature of the 4-phenylcoumarin scaffold allows for potential π-stacking interactions with the bases of DNA and RNA or with aromatic amino acid residues in proteins. Such interactions could interfere with DNA replication, transcription, or protein-protein interactions.
Intracellular Signaling Pathway Modulation
The ultimate effect of a bioactive compound is often determined by its ability to modulate intracellular signaling pathways. These complex networks govern cellular processes like proliferation, differentiation, and apoptosis.
Research on related 4-phenylcoumarin derivatives has shown significant effects on signaling pathways related to cancer and inflammation.
Induction of Apoptosis and Cell Cycle Arrest: A cytotoxic 4-phenylcoumarin derivative was found to exert its antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis. nih.gov This implies an interaction with the cellular machinery that controls cell division, such as cyclin-dependent kinases (CDKs), or with proteins in the apoptotic cascade, like caspases or members of the Bcl-2 family.
Anti-inflammatory Pathways: Novel 2-phenyl-4H-chromen derivatives have been shown to possess anti-inflammatory properties by inhibiting the TLR4/MAPK signaling pathway. researchgate.net This pathway is critical in the innate immune response, and its inhibition leads to a downregulation of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. researchgate.net
Given these findings, it is plausible that this compound could modulate similar pathways, making it a candidate for investigation in cancer or inflammatory disease models.
| Signaling Pathway | Potential Effect | Downstream Consequence |
|---|---|---|
| Cell Cycle Checkpoints (e.g., G2/M) | Inhibition | Cell cycle arrest, anti-proliferative effect |
| Apoptotic Pathways (e.g., Caspase activation) | Activation | Induction of programmed cell death |
| TLR4/MAPK Pathway | Inhibition | Reduction of pro-inflammatory cytokines (TNF-α, IL-6) |
Epigenetic Modifications Induced by Coumarin Derivatives
Epigenetics adds another layer of complexity to gene regulation, and small molecules are increasingly being recognized for their ability to modify the epigenetic landscape. While specific data for this compound is absent, other coumarin compounds have demonstrated the ability to induce epigenetic changes. For example, dihydrocoumarin (B191007) has been shown to reverse epigenetic silencing by inhibiting sirtuin deacetylases, a class of enzymes (histone deacetylases or HDACs) that play a crucial role in chromatin structure and gene expression. Inhibition of human SIRT1 deacetylase by dihydrocoumarin leads to increased acetylation of proteins like p53, affecting processes such as apoptosis. This raises the intriguing possibility that coumarins, including this compound, could function as epigenetic modulators.
Multi-target Pharmacology of the Compound
The concept of "one molecule, one target" is increasingly being replaced by the recognition that many small molecules exert their effects by interacting with multiple targets. This multi-target pharmacology can lead to enhanced efficacy or a broader therapeutic profile. The diverse biological activities reported for the coumarin scaffold—including enzyme inhibition, receptor modulation, and interference with signaling cascades—strongly suggest that compounds like this compound are likely to be multi-target agents. Its potential to interact with targets as diverse as MAO-B, sigma receptors, and components of the MAPK pathway would make it a prime example of a multi-target drug, a characteristic that is often advantageous in treating complex multifactorial diseases like cancer and neurodegeneration. A comprehensive understanding of its target profile is essential for its future development.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one |
| 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one |
| Dihydrocoumarin |
| p53 |
| Nitric oxide |
| Interleukin-6 (IL-6) |
Future Research Directions and Potential Applications of 7 2 Methoxybenzyl Oxy 4 Phenyl 2h Chromen 2 One in Preclinical Research
Design and Synthesis of Next-Generation Coumarin (B35378) Derivatives Based on 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
The structural framework of this compound serves as a valuable starting point for the design and synthesis of new, potentially more potent coumarin derivatives. Medicinal chemists can employ molecular hybridization techniques to create novel compounds by combining the coumarin scaffold with other pharmacologically active moieties. researchgate.net
Strategies for creating next-generation derivatives include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto the 4-phenyl ring can modulate the compound's electronic properties and lipophilicity, potentially enhancing its biological activity.
Alterations to the Coumarin Core: Chemical modifications at other available positions on the coumarin nucleus, such as C5, C6, or C8, have been shown to influence the bioactivity of related compounds. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the C6 position can yield favorable anticancer activity. nih.gov
Hybridization with Other Pharmacophores: A promising approach involves linking the coumarin structure to other known bioactive scaffolds. For instance, creating hybrids with moieties like triazoles, chalcones, or piperazines has led to compounds with significant cytotoxic and antimicrobial properties. researchgate.netnih.govresearchgate.net A new series of 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles, for example, showed potent cytotoxic potential against various human cancer cell lines. nih.gov
Varying the Benzyl (B1604629) Moiety: The 2-methoxybenzyl group can be replaced with other substituted benzyl groups or different aromatic systems to explore how these changes affect interactions with biological targets.
Synthetic approaches would likely build upon established methods for coumarin synthesis, such as the Perkin reaction, Pechmann condensation, or Wittig reaction, followed by functional group manipulations. orientjchem.org For example, a common strategy involves the reaction of a substituted 7-hydroxycoumarin with a haloalkane to introduce a desired side chain. researchgate.netnih.gov
Table 1: Potential Synthetic Modifications for Next-Generation Derivatives
| Modification Strategy | Target Moiety | Example Substituents/Hybrid Scaffolds | Potential Impact |
|---|---|---|---|
| Substitution | 4-Phenyl Ring | -F, -Cl, -Br, -NO₂, -CF₃ | Modulate electronics and lipophilicity |
| Substitution | Coumarin Core (C6, C8) | Alkyl chains, Prenyl groups | Enhance cell penetration and activity nih.gov |
| Hybridization | 7-Oxy Linker | 1,2,4-Triazoles, Chalcones, Piperazines | Introduce new pharmacological properties researchgate.netnih.govresearchgate.net |
| Replacement | 2-Methoxybenzyl Group | Pyridyl, Naphthyl, other substituted benzyls | Alter binding affinity and selectivity |
Co-Crystallization Studies with Identified Biological Targets
Once specific biological targets of this compound or its more active derivatives are identified, co-crystallization will be a critical next step. This technique involves forming a single crystal containing both the compound and its target protein. The resulting crystal structure, determined via X-ray diffraction, provides a high-resolution, three-dimensional view of the binding interaction. nih.gov
This detailed molecular picture is invaluable for:
Understanding the Mechanism of Action: It reveals the precise orientation of the compound within the protein's active site and identifies the key non-covalent interactions (e.g., hydrogen bonds, π-stacking, van der Waals forces) responsible for binding. nih.gov
Structure-Based Drug Design: With knowledge of the binding mode, medicinal chemists can rationally design new derivatives with improved affinity and selectivity, for example, by modifying functional groups to form stronger interactions with specific amino acid residues in the target protein.
Validating In Silico Models: Experimental co-crystal structures can be used to validate and refine computational docking models, improving the predictive power of future virtual screening efforts.
The successful application of crystal engineering has demonstrated that manipulating the supramolecular architecture of a compound in its solid state can significantly impact its biological response. nih.gov
Development of Advanced Delivery Systems (e.g., Nanoparticles, Liposomes) for Experimental Studies
Like many coumarin derivatives, this compound is likely to be a hydrophobic molecule, which can lead to challenges with solubility and bioavailability in preclinical models. frontiersin.org Advanced drug delivery systems can overcome these limitations by encapsulating the compound in a carrier that facilitates its transport and release. nih.gov
Polymeric nanoparticles are a particularly versatile platform as they can be used to deliver both hydrophobic and hydrophilic compounds and their drug loading and release kinetics can be precisely controlled by adjusting their composition and surface properties. nih.gov
Table 2: Advanced Delivery Systems for Preclinical Research
| Delivery System | Description | Advantages for Hydrophobic Coumarins |
|---|---|---|
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | High versatility, controlled release, can deliver co-therapies, potential for surface modification for targeting. nih.gov |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both lipophilic and hydrophilic compounds, can fuse with cell membranes to deliver payload. |
| Nanocrystals | Crystalline particles of the pure drug with nanoscale dimensions. | Increased surface area enhances dissolution rate and saturation solubility, leading to improved bioavailability. nih.gov |
| Cyclodextrin (B1172386) Complexes | Complexes formed by encapsulating the drug within cyclodextrin molecules. | Increases aqueous solubility, protects the drug from degradation. nih.gov |
These delivery systems can improve the compound's pharmacokinetic profile, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells, thereby enhancing its efficacy in experimental studies. nih.gov
Exploration of Synergistic Effects with Established Biologically Active Compounds
A key strategy in preclinical drug development is to investigate the potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects. Given the broad range of biological activities reported for coumarins, including anticancer and antimicrobial effects, this compound is a strong candidate for combination studies. frontiersin.orgnih.gov
Future research could explore its synergistic potential with:
Chemotherapeutic Agents: Combining the coumarin derivative with established anticancer drugs could potentially lower the required dose of the cytotoxic agent, thereby reducing side effects, or help overcome mechanisms of drug resistance.
Antibiotics: In the face of rising antimicrobial resistance, combination therapies are crucial. The compound could be tested alongside conventional antibiotics to see if it can enhance their efficacy against resistant bacterial or fungal strains.
Anti-inflammatory Drugs: If the compound exhibits anti-inflammatory properties, as many flavonoids do, combining it with other anti-inflammatory agents could lead to a more potent effect through complementary mechanisms of action. researchgate.net
These studies are typically conducted using in vitro cell-based assays to calculate combination indices, followed by validation in in vivo preclinical models.
Computational Drug Repurposing Efforts for this compound
Computational drug repurposing, also known as drug repositioning, uses in silico methods to identify new therapeutic uses for existing compounds. drugtargetreview.com This approach offers a faster and more cost-effective route to treatment development compared to traditional drug discovery pipelines. helsinki.fi
The chemical structure of this compound can be used as a query in various computational approaches:
Molecular Docking: The compound's 3D structure can be docked against large libraries of biological targets (e.g., enzymes, receptors) to predict potential binding interactions and identify novel targets.
Pharmacophore Modeling and Similarity Searching: The key chemical features of the molecule can be used to search databases for other compounds with similar features and known biological activities, suggesting new potential applications.
Machine Learning and AI: Advanced algorithms can analyze large datasets of chemical structures and biological activities to predict new drug-target interactions or disease indications for the compound. helsinki.fi
These computational methods serve as a valuable first step to screen for potential new activities and generate hypotheses that can then be tested experimentally. drugtargetreview.complos.org
Integration into Chemical Biology Tools for Pathway Probing
Chemical biology utilizes small molecules as tools to investigate and manipulate biological systems. If this compound or a derivative demonstrates potent and selective activity against a particular biological target or pathway, it could be developed into a valuable chemical probe.
This would involve synthesizing modified versions of the compound that incorporate:
A Reporter Tag: A fluorescent group could be attached to visualize the compound's localization within cells using microscopy.
A Photoaffinity Label: This allows for covalent cross-linking to the biological target upon UV irradiation, enabling target identification and validation.
An Affinity Tag: A group like biotin (B1667282) can be added to facilitate the purification of the compound-protein complex from cell lysates, again aiding in target identification.
Coumarin derivatives have been shown to modulate various signaling pathways, such as PI3K/AKT/mTOR and TLR4/MAPK. frontiersin.orgresearchgate.net A chemical probe based on this scaffold could be instrumental in further dissecting the roles of these pathways in health and disease.
Exploration of Metal Complexation to Enhance Biological Activity
The coordination of metal ions to organic ligands can significantly alter their physicochemical properties and enhance their biological activity. Coumarins, with their oxygen-containing functional groups, are excellent ligands for forming stable complexes with a variety of metal ions.
Future research could focus on synthesizing metal complexes of this compound with biologically relevant metal ions such as zinc, copper, manganese, or aluminum. nih.gov This complexation can lead to:
Enhanced Bioactivity: The resulting metal-organic complex may exhibit improved antioxidant, antimicrobial, or anticancer activity compared to the parent coumarin ligand. mdpi.com
Modified Mechanism of Action: The metal ion itself can participate in biological processes, potentially introducing a new mechanism of action for the compound.
Improved Pharmacokinetics: Metal complexation can alter the solubility, stability, and cellular uptake of the coumarin derivative.
For example, metal-phenolic networks have been shown to amplify immune responses in vaccine formulations, highlighting the potential for metal complexation to modulate biological systems in unique ways. nih.gov The antioxidant activity of coumarins can also be significantly influenced by the formation of coordination compounds. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one?
- Methodological Answer : The synthesis involves two key steps: (i) Formation of the chromen-2-one core via acid-catalyzed condensation of a phenol derivative (e.g., resorcinol) with a β-keto ester. (ii) Etherification of the 7-hydroxyl group using 2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.8–7.8 ppm, methoxy protons at δ 3.8–4.0 ppm).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 386.4 [M+H]⁺).
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (if single crystals are obtained) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorometric assays for kinases or topoisomerases, using positive controls (e.g., doxorubicin for topoisomerase II) .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions be optimized?
- Methodological Answer :
- Protective Group Strategy : Temporarily protect reactive hydroxyl groups (e.g., using acetyl or TMS groups) before introducing the 2-methoxybenzyl moiety.
- Directing Groups : Utilize meta-directing substituents (e.g., nitro groups) to guide electrophilic substitution.
- Reaction Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation and purity .
Q. What computational approaches predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Optimize ligand conformations with DFT (B3LYP/6-31G* basis set).
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤1% v/v).
- Purity Validation : Confirm compound purity via HPLC (≥95%) and elemental analysis.
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific pathways (e.g., ROS scavenging vs. apoptosis induction) .
Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce PEGylated or glycosylated derivatives to enhance aqueous solubility.
- Nanocarrier Systems : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol) for targeted delivery.
- In Silico ADMET : Predict logP (AlogPS), BBB permeability, and CYP450 interactions using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
